![molecular formula C13H10ClF3N4S B3123299 N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide CAS No. 306976-64-7](/img/structure/B3123299.png)
N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis of these compounds involves various methods, including the use of 4-(Trifluoromethyl)aniline as a synthetic building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an allyl group, a pyrazole ring, a carbothioamide group, and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. The molecular weight of this compound is 346.76 g/mol.Applications De Recherche Scientifique
Pharmacological Activity
- Pyrazole derivatives, including compounds similar to the one , have shown potential in various pharmacological activities. For instance, the synthesis of certain pyrazole derivatives has revealed their anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. These compounds demonstrated potent anti-inflammatory activity with minimal ulcerogenic effect and lipid peroxidation compared to standard drugs like ibuprofen and flurbiprofen. Some also exhibited moderate antimicrobial activity (Hussain & Kaushik, 2015).
Anticancer Activity
- Pyrazole-1-carbothioamide nucleosides have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds, including derivatives of the mentioned compound, have shown significant IC50 values, indicating potential as anticancer agents. Molecular docking studies have further supported their ability to inhibit key enzymes in cancer pathways (Radwan et al., 2019).
Monoamine Oxidase Inhibitory Activities
- Research on pyrazole-1-carbothioamide derivatives has demonstrated their in vitro inhibitory activity on monoamine oxidase (MAO) A and B, enzymes relevant in neurological disorders. Compounds with specific substitutions showed high selectivity for MAO-A or moderate selectivity for MAO-B. These findings were complemented by in vivo tests for antidepressant and anxiolytic activities (Koç et al., 2014).
Antimicrobial Potential
- Synthesis of certain pyrazole-1-carbothioamide derivatives has led to the discovery of compounds with good to moderate antifungal activity. These compounds have been tested against fungal pathogens like Aspergillus niger and Candida albicans, showing promise as antifungal agents (Gupta & Gupta, 2016).
Spin Crossover in Iron(II) Complexes
- The compound has been utilized in the synthesis of iron(II) complexes exhibiting spin crossover properties. These properties are significant in the field of molecular electronics and materials science (Attwood et al., 2019).
Orientations Futures
The future directions for “N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide” and similar compounds are promising. Trifluoromethylpyridines (TFMP) and its derivatives are of significant importance in the pharmaceutical industry and agrochemicals . It is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines (tfmp) derivatives, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of targets, depending on the specific derivative and its application .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence how the compound interacts with its targets and the resulting changes.
Biochemical Pathways
Tfmp derivatives are known to affect various biochemical pathways depending on their specific targets . The downstream effects of these interactions can vary widely, from the protection of crops from pests in the case of agrochemical applications, to various therapeutic effects in the case of pharmaceutical applications .
Pharmacokinetics
The pharmacokinetic profiles of similar compounds, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), have been studied . These studies can provide insights into the potential ADME properties of N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide and their impact on its bioavailability.
Result of Action
The effects of similar compounds, such as tfmp derivatives, can range from pest protection in crops to various therapeutic effects in humans and animals .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially influence the action of similar compounds .
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-prop-2-enylpyrazole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4S/c1-2-3-18-12(22)21-7-8(5-20-21)11-10(14)4-9(6-19-11)13(15,16)17/h2,4-7H,1,3H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMIHOOBXHNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001122609 | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-2-propen-1-yl-1H-pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306976-64-7 | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-2-propen-1-yl-1H-pyrazole-1-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306976-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-2-propen-1-yl-1H-pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)
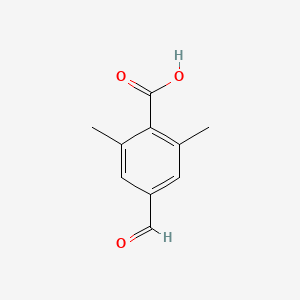

![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B3123246.png)
![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B3123256.png)
![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)
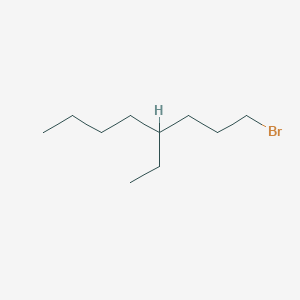
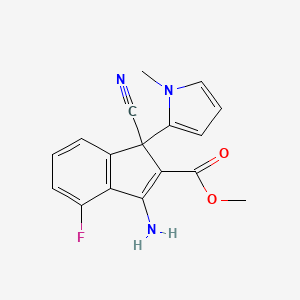
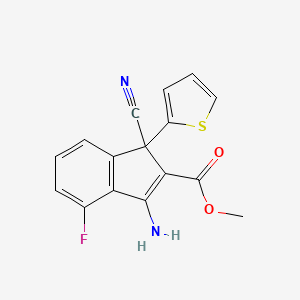
![Ethyl 5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3123310.png)
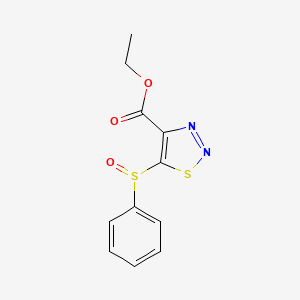
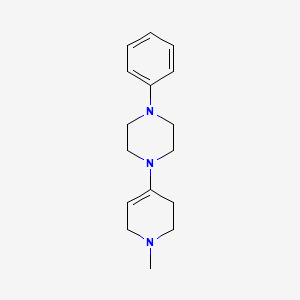
![(E)-N-(4-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123324.png)

